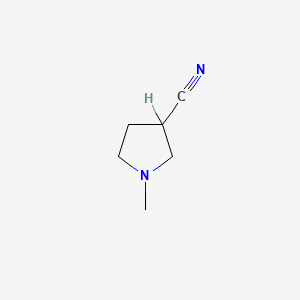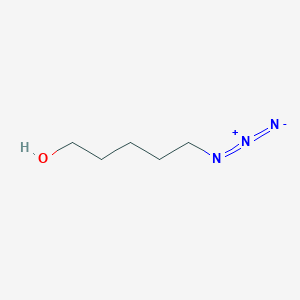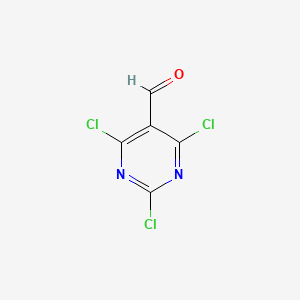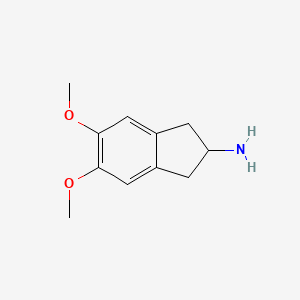![molecular formula C14H16O2 B1310622 Spiro[chroman-2,1'-cyclohexan]-4-one CAS No. 62756-20-1](/img/structure/B1310622.png)
Spiro[chroman-2,1'-cyclohexan]-4-one
Übersicht
Beschreibung
Spiro[chroman-2,1’-cyclohexan]-4-one is a heterobicyclic compound . It is a versatile scaffold in medicinal chemistry for the isolation, design, and synthesis of novel lead compounds . The compound has a linear formula of C14H16O2 .
Molecular Structure Analysis
The molecular structure of Spiro[chroman-2,1’-cyclohexan]-4-one consists of a fusion of a benzene nucleus (ring A) with dihydropyran (ring B) . The absence of a double bond between C-2 and C-3 in chromanone shows a minor difference from chromone . The compound has a molecular weight of 216.27 g/mol .Physical And Chemical Properties Analysis
Spiro[chroman-2,1’-cyclohexan]-4-one has a molecular weight of 216.27 g/mol . The compound has a density of 1.196±0.06 g/cm³ . The melting point of the compound is 36.5 ºC .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Spiro[chroman-2,1'-cyclohexan]-4-one derivatives have shown promising results in anticancer studies. A study involving 3-Chloro-3-chlorosulfenyl-4′-methylspiro[chroman-2,1′-cyclohexane]-4-one demonstrated significant cytotoxicity against lung (A549), prostate (PC3), pancreatic (PACA2), and breast (MDA) cancer cell lines, with some compounds exhibiting better cytotoxicity against the MDA cell line than the reference drug Doxorubicin (El Malah et al., 2021).
Pharmacophore in Drug Development
Spiro[chromane-2,4'-piperidine]-4(3H)-one, a related compound, is an important pharmacophore in drugs and biochemical reagents. Recent advances in synthesizing derivatives of this compound have shown their potential in medicinal chemistry, indicating prospects for developing new biologically active substances (Ghatpande et al., 2020).
Molecular Docking and Enzyme Inhibition
A study on substituted spiro [quinazoline-2,1'-cyclohexane] derivatives as effective PARP-1 inhibitors highlighted their potential in inhibiting the enzyme PARP-1, crucial for DNA repair in cancer cells. Molecular docking simulation studies helped design these derivatives, which showed promising anti-proliferative activity against human breast carcinoma cell line (MCF-7) (Amin et al., 2013).
Photochromic Properties
The spiro[cyclohexadiene-dihydroacridines] derivatives have been found to possess photochromic properties. The reversible photoisomerization from the spiro compound to a colored merocyanine by C–C bond cleavage in the cyclohexadiene part of the molecule was observed under UV and visible irradiation (Häupl et al., 2000).
Antimicrobial Activity
New chromanone and aurone hybrids synthesized from substituted (E)-7-hydroxy-6-[3-(p-tolyl)acryloyl]spiro[chroman-2,1'-cyclohexan]-4-one demonstrated significant in vitro antimicrobial activity. Methoxysubstituted spirochromanones showed the best antimicrobial profile (Kishore et al., 2018).
Zukünftige Richtungen
Given the importance of chromanone as a versatile scaffold exhibiting a wide range of pharmacological activities, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . This will give leads to the chemistry community and could potentially lead to the development of new therapeutic agents .
Eigenschaften
IUPAC Name |
spiro[3H-chromene-2,1'-cyclohexane]-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c15-12-10-14(8-4-1-5-9-14)16-13-7-3-2-6-11(12)13/h2-3,6-7H,1,4-5,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQLMDVZSFDTRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(=O)C3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60455431 | |
| Record name | Spiro[chroman-2,1'-cyclohexan]-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60455431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[chroman-2,1'-cyclohexan]-4-one | |
CAS RN |
62756-20-1 | |
| Record name | Spiro[chroman-2,1'-cyclohexan]-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60455431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(5-Carboxypentyl)-1,1,2-trimethyl-1H-benz[e]indolium bromide](/img/structure/B1310541.png)











![(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1310575.png)